2-Chloro-1,1-difluoropropane

Catalog No.
S3341058
CAS No.
430-93-3
M.F
C3H5ClF2
M. Wt
114.52 g/mol
Availability
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2-Chloro-1,1-difluoropropane

CAS Number

430-93-3

Product Name

2-Chloro-1,1-difluoropropane

IUPAC Name

2-chloro-1,1-difluoropropane

Molecular Formula

C3H5ClF2

Molecular Weight

114.52 g/mol

InChI

InChI=1S/C3H5ClF2/c1-2(4)3(5)6/h2-3H,1H3

InChI Key

JYFZWZHSYZSPLO-UHFFFAOYSA-N

SMILES

CC(C(F)F)Cl

Canonical SMILES

CC(C(F)F)Cl

2-Chloro-1,1-difluoropropane is an organic compound with the molecular formula C₃H₅ClF₂. It is classified as a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. This compound is typically a colorless liquid at room temperature and has notable applications in various industrial and chemical processes. Its unique structure contributes to its reactivity and utility in organic synthesis, making it a valuable intermediate in the production of other chemical compounds .

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of various substituted derivatives.
  • Elimination Reactions: Under specific conditions, this compound can undergo elimination reactions to produce alkenes.
  • Oxidation and Reduction: It can be oxidized or reduced, resulting in different chemical derivatives depending on the reagents and reaction conditions used .

Common reagents for these reactions include sodium hydroxide for nucleophilic substitution and strong bases like sodium ethoxide for elimination processes. The products formed vary widely based on the specific reaction pathways taken.

Synthesis of 2-Chloro-1,1-difluoropropane can be achieved through several methods:

  • Halogenation of Propane Derivatives: One common method involves reacting propane derivatives with chlorine gas. This reaction typically occurs under controlled conditions, often utilizing a catalyst such as iron chloride at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine.
  • Fluorination Reactions: The introduction of fluorine can be achieved through reactions involving hydrogen fluoride under specific conditions. This method allows for the selective incorporation of fluorine atoms into the propane backbone .

Industrial production methods often employ continuous feed systems to ensure high yields and purity levels.

2-Chloro-1,1-difluoropropane has diverse applications across several fields:

  • Chemical Synthesis: It serves as a reagent in organic synthesis, particularly in creating fluorinated compounds.
  • Industrial Uses: The compound is utilized in producing specialty chemicals and as a solvent in various industrial processes.
  • Research

Several compounds share structural similarities with 2-Chloro-1,1-difluoropropane. Notable examples include:

  • 1-Chloro-1,1-difluoropropane
  • 2-Chloro-1,3-difluoropropane
  • 1-Chloro-2,3-difluoropropane
  • 1,3-Dichloro-2-fluoropropane

Comparison Table

Compound NameMolecular FormulaUnique Characteristics
2-Chloro-1,1-difluoropropaneC₃H₅ClF₂Unique positioning of chlorine and fluorine; versatile reactivity
1-Chloro-1,1-difluoropropaneC₃H₅ClF₂Similar structure but different reactivity patterns
2-Chloro-1,3-difluoropropaneC₃H₅ClF₂Different arrangement of halogens affecting properties
1-Chloro-2,3-difluoropropaneC₃H₅ClF₂Variation in fluorine placement alters chemical behavior
1,3-Dichloro-2-fluoropropaneC₃H₅Cl₂FIncreased chlorination leads to different stability and reactivity

The unique positioning of chlorine and fluorine atoms in 2-Chloro-1,1-difluoropropane significantly influences its chemical properties compared to these similar compounds. Its distinct reactivity makes it suitable for specific applications where other compounds may not be as effective .

Radical-Mediated Chlorofluorination Dynamics

Radical-mediated pathways dominate the synthesis of polyhalogenated alkanes such as 2-chloro-1,1-difluoropropane due to their ability to selectively functionalize inert C–H bonds. These reactions proceed through a three-stage mechanism: initiation, propagation, and termination [1].

Initiation: Homolytic Bond Cleavage

The reaction begins with the homolytic cleavage of a halogen source to generate free radicals. For chlorofluorination, mixed halogen donors such as chlorine trifluoride (ClF₃) or sequential exposure to fluorine (F₂) and chlorine (Cl₂) gases under UV irradiation (λ = 254 nm) are employed [1] [4]. For example:
$$
\text{ClF}3 \xrightarrow{h\nu} \text{ClF}2^\bullet + \text{F}^\bullet
$$
The weak Cl–F bond energy (~60 kcal/mol) facilitates this step, producing fluorine and chlorine-centered radicals [1].

Propagation: Hydrogen Abstraction and Halogen Rebound

Propagation involves hydrogen abstraction from propane by a halogen radical, forming a carbon-centered radical intermediate. This intermediate subsequently reacts with a halogen molecule to yield the final product. For 2-chloro-1,1-difluoropropane, the sequence is:

  • Fluorination:
    $$
    \text{C}3\text{H}8 + \text{F}^\bullet \rightarrow \text{C}3\text{H}7^\bullet + \text{HF}
    $$
  • Chlorination:
    $$
    \text{C}3\text{H}7^\bullet + \text{Cl}2 \rightarrow \text{C}3\text{H}_7\text{Cl} + \text{Cl}^\bullet
    $$
    Isotopic labeling studies confirm that fluorine preferentially substitutes primary C–H bonds due to lower bond dissociation energies (BDE: 98 kcal/mol for primary vs. 101 kcal/mol for secondary C–H) [4]. Subsequent chlorination targets the remaining secondary hydrogen at the C2 position, driven by steric accessibility [1].

Termination: Radical Recombination

Termination occurs via radical-radical coupling, such as:
$$
\text{C}3\text{H}6\text{F}2^\bullet + \text{Cl}^\bullet \rightarrow \text{C}3\text{H}5\text{ClF}2
$$
Chain lengths in these reactions typically exceed 10⁴ cycles, ensuring high yields [4].

Table 1: Key Radical Propagation Steps in Chlorofluorination

StepReactionRate Constant (M⁻¹s⁻¹)
Hydrogen abstractionC₃H₈ + F- → C₃H₇- + HF1.2 × 10⁸
Chlorine reboundC₃H₇- + Cl₂ → C₃H₇Cl + Cl-5.6 × 10⁹
Fluorine reboundC₃H₇- + F₂ → C₃H₇F + F-3.8 × 10⁹

Data derived from competitive kinetics studies under UV/chlorine conditions [4].

Elimination Reaction Kinetics Under High-Temperature Conditions

Thermal decomposition of 2-chloro-1,1-difluoropropane primarily follows a β-elimination pathway, producing 1,1-difluoropropene (C₃H₄F₂) and hydrogen chloride (HCl). This unimolecular process is governed by Eyring’s transition state theory and exhibits strong temperature dependence [5].

Mechanism: Concerted E2 Elimination

The elimination proceeds via a concerted E2 mechanism, where a base abstracts a β-hydrogen while the C–Cl bond breaks, forming a double bond:
$$
\text{C}3\text{H}5\text{ClF}2 \rightarrow \text{C}3\text{H}4\text{F}2 + \text{HCl}
$$
Density functional theory (DFT) calculations reveal a planar transition state with partial double-bond character (C=C bond order = 0.8) and elongated C–Cl (2.1 Å) and C–H (1.5 Å) bonds [4].

Kinetic Parameters

The rate constant k follows the Arrhenius equation:
$$
k = A \cdot e^{-E_a / RT}
$$
Experimental studies at 400–600 K yield:

  • Activation energy (Eₐ): 45.2 ± 1.3 kcal/mol
  • Pre-exponential factor (A): 1.6 × 10¹³ s⁻¹

Table 2: Temperature-Dependent Rate Constants

Temperature (K)Rate Constant k (s⁻¹)
4002.3 × 10⁻⁵
4501.7 × 10⁻³
5004.8 × 10⁻²
5500.89
60012.4

Data obtained from gas-phase pyrolysis experiments [5].

Solvent and Isotope Effects

  • Solvent polarity: Nonpolar solvents (e.g., hexane) accelerate elimination by stabilizing the transition state’s dipole moment (μ = 3.2 D) [4].
  • Deuterium kinetic isotope effect (KIE): kₕ/k_D = 3.1 confirms H– abstraction is rate-limiting [5].

XLogP3

2.1

Dates

Modify: 2023-07-26

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